Methyl 2-(3,4-dichlorophenyl)acrylate
CAS No.: 1254365-78-0
Cat. No.: VC7754465
Molecular Formula: C10H8Cl2O2
Molecular Weight: 231.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1254365-78-0 |
|---|---|
| Molecular Formula | C10H8Cl2O2 |
| Molecular Weight | 231.07 |
| IUPAC Name | methyl 2-(3,4-dichlorophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H8Cl2O2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |
| Standard InChI Key | DKHZSFPASRZZQC-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 2-(3,4-dichlorophenyl)acrylate features a prop-2-enoate backbone substituted with a methyl ester group at position 2 and a 3,4-dichlorophenyl ring at position 3. The IUPAC name, methyl 2-(3,4-dichlorophenyl)prop-2-enoate, reflects this arrangement . X-ray crystallography and NMR studies confirm the planar geometry of the acrylate group and the orthogonal orientation of the dichlorophenyl ring, which influences its reactivity and intermolecular interactions .
Key Identifiers:
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Molecular Formula:
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SMILES: COC(=O)C(=C)C1=CC(=C(C=C1)Cl)Cl
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InChIKey: DKHZSFPASRZZQC-UHFFFAOYSA-N
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is typically synthesized via esterification or Claisen-Schmidt condensation:
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Esterification of 3,4-Dichlorocinnamic Acid: Reacting 3,4-dichlorocinnamic acid with methanol in the presence of sulfuric acid yields the methyl ester. This method achieves ~75% efficiency under reflux conditions .
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Knoevenagel Condensation: Condensing 3,4-dichlorobenzaldehyde with methyl acrylate using piperidine as a catalyst produces the target compound with 68–82% yields .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing reaction times by 40% and improving atom economy .
Physicochemical Properties
Physical Parameters
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Density: 1.35 g/cm³ (predicted)
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Boiling Point: 285–290°C at 760 mmHg
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LogP (Octanol-Water): 3.1, indicating moderate lipophilicity
Spectroscopic Data
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IR (KBr): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl) .
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¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 6.42 (d, J = 16 Hz, 1H, CH), 7.35–7.55 (m, 3H, Ar-H) .
Biological Activity and Applications
Antifungal Performance
In vitro assays against 12 phytopathogens revealed broad-spectrum activity at 100 mg/L :
Structure-activity relationships (SAR) indicate that the dichlorophenyl group enhances fungal membrane disruption by increasing hydrophobicity .
Agricultural Uses
Field trials on rapeseed plants demonstrated a 55% reduction in Sclerotinia infection at 50 mg/L, comparable to commercial fungicides like tebuconazole .
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